molecular formula C24H20F2N6O B2941742 N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide CAS No. 1251634-30-6

N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide

Numéro de catalogue B2941742
Numéro CAS: 1251634-30-6
Poids moléculaire: 446.462
Clé InChI: GATXBMRFULITED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecules of similar compounds are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .

Applications De Recherche Scientifique

Leukemia Treatment

This compound has been identified as structurally similar to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The compound may have potential applications in the treatment of leukemia by targeting similar pathways.

Tuberculosis Therapy

Derivatives of the compound have been designed and synthesized for their anti-tubercular activity . These derivatives were evaluated against Mycobacterium tuberculosis and showed significant inhibitory concentrations, indicating potential as a frontline drug in shortening tuberculosis therapy .

Cancer Research

Piperazine analogs, which include the core structure of this compound, have demonstrated potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia . These findings suggest that the compound could be further developed for cancer treatment applications.

Tyrosine Kinase Inhibition

The compound’s similarity to Imatinib suggests its potential use as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the modulation of growth factor signaling, and their inhibition can be a strategy to treat cancers where these enzymes are abnormally active.

Molecular Modeling and Drug Design

The compound’s crystal structure and binding properties can be utilized in molecular modeling to design new drugs . Its ability to form H-bonded chains and exhibit different conformations makes it a valuable model for studying drug-receptor interactions.

Non-Small Cell Lung Cancer (NSCLC) Treatment

Research has indicated that compounds structurally related to this molecule can act as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), which is a therapeutic target for treating NSCLC . This suggests potential applications in developing treatments for ALK-positive NSCLC.

Structural Biology and X-ray Crystallography

The compound’s ability to crystallize and its detailed crystal structure provide insights into molecular geometry and intermolecular interactions . This information is valuable for structural biology studies and can aid in the development of drugs with improved binding affinities.

Propriétés

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXBMRFULITED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.